(3-Methoxy-4-nitrophenyl)divinylphosphine oxide
Overview
Description
It is a yellow crystalline solid, soluble in organic solvents, and has a molecular weight of 309.24 g/mol.
Scientific Research Applications
(3-Methoxy-4-nitrophenyl)divinylphosphine oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-4-nitrophenyl)divinylphosphine oxide typically involves the reaction of 3-methoxy-4-nitrophenylphosphine with divinylphosphine oxide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or dichloromethane. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(3-Methoxy-4-nitrophenyl)divinylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of phosphine oxides.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of (3-Methoxy-4-nitrophenyl)divinylphosphine oxide involves its interaction with specific molecular targets. It can act as a ligand, binding to metal centers in coordination complexes, thereby influencing the reactivity and properties of the metal. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3-Methoxy-4-nitrophenyl)phosphine oxide: Similar structure but lacks the divinyl groups.
(4-Nitrophenyl)phosphine oxide: Similar but without the methoxy group.
(3-Methoxyphenyl)phosphine oxide: Lacks the nitro group.
Uniqueness
(3-Methoxy-4-nitrophenyl)divinylphosphine oxide is unique due to the presence of both methoxy and nitro groups, along with divinylphosphine oxide functionality.
Properties
IUPAC Name |
4-bis(ethenyl)phosphoryl-2-methoxy-1-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12NO4P/c1-4-17(15,5-2)9-6-7-10(12(13)14)11(8-9)16-3/h4-8H,1-2H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWVMYQFKOZWJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)P(=O)(C=C)C=C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12NO4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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